molecular formula C8H5Cl2NO4S B2430384 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride CAS No. 5791-09-3

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Cat. No. B2430384
CAS RN: 5791-09-3
M. Wt: 282.09
InChI Key: YIYLLOZTGTXGTM-UHFFFAOYSA-N
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Description

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride is a chemical compound with the molecular formula C8H5Cl2NO4S. It has a molecular weight of 282.1 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2NO4S/c9-4-1-5-6 (15-3-8 (12)11-5)2-7 (4)16 (10,13)14/h1-2H,3H2, (H,11,12) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 190.79°C and a predicted boiling point of approximately 483.8°C at 760 mmHg . The predicted density is approximately 1.7 g/cm3 , and the predicted refractive index is n20D 1.60 .

Scientific Research Applications

Synthesis and Polymerization

Increasing Appendage Diversity on Benzoxazines The compound 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride has been utilized in the synthesis of a diverse library of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines. This process involves microwave-assisted one-pot regioselective annulation and subsequent Suzuki–Miyaura cross-coupling. The transformation yielded biaryl products, indicating the compound's potential in creating diverse chemical structures (Yu et al., 2013).

Chemical Reactions and Properties

Synthesis and Thermolysis of Aroyl(imidoyl)ketenes The compound played a pivotal role in the synthesis and thermolysis of 3-aroyl-8-chloro-1,2-dihydro-4H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones. The chemical reactions involved indicate the compound's utility in complex organic synthesis and the generation of unique molecular structures (Semenova & Krasnykh, 2005).

Hydrolysis of Benzoxazines The compound was involved in studies related to the hydrolysis of benzoxazine derivatives, shedding light on their chemical behavior and potential applications in various fields such as materials science or pharmaceuticals (Iwanami et al., 1964).

Synthesis of Sulfonic Acid-Containing Polybenzoxazine The compound has been used in the synthesis of sulfonic acid-containing benzoxazine monomers, which are crucial for applications like proton exchange membranes in direct methanol fuel cells. This application underscores the compound's relevance in energy and materials science (Yao et al., 2014).

Synthesis and Characterization of Benzoxazine Monomers The compound is instrumental in the synthesis of benzoxazine monomers, which are vital for developing advanced materials with specific thermal and mechanical properties. This application demonstrates the compound's utility in the field of polymer chemistry and materials engineering (Liu et al., 2010).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with hazard statements H314 and H335 . These statements indicate that the compound causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

6-chloro-3-oxo-4H-1,4-benzoxazine-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4S/c9-4-1-5-6(15-3-8(12)11-5)2-7(4)16(10,13)14/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYLLOZTGTXGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

CAS RN

5791-09-3
Record name 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
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